molecular formula C25H24N2O5S2 B11500137 2-Methoxy-4-(methylsulfanyl)-N-[8-(1-pyrrolidinylsulfonyl)dibenzo[B,D]furan-3-YL]benzamide

2-Methoxy-4-(methylsulfanyl)-N-[8-(1-pyrrolidinylsulfonyl)dibenzo[B,D]furan-3-YL]benzamide

Cat. No.: B11500137
M. Wt: 496.6 g/mol
InChI Key: MQJNHTKURVFLLQ-UHFFFAOYSA-N
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Description

2-Methoxy-4-(methylsulfanyl)-N-[8-(1-pyrrolidinylsulfonyl)dibenzo[B,D]furan-3-YL]benzamide is a complex organic compound that features a dibenzo[b,d]furan core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methoxy-4-(methylsulfanyl)-N-[8-(1-pyrrolidinylsulfonyl)dibenzo[B,D]furan-3-YL]benzamide typically involves multiple steps. The starting materials often include dibenzo[b,d]furan derivatives, which are functionalized through a series of reactions such as sulfonylation, methoxylation, and amidation. The reaction conditions may vary, but common reagents include sulfonyl chlorides, methoxy reagents, and amine derivatives. The reactions are usually carried out under controlled temperatures and inert atmospheres to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound would likely involve similar synthetic routes but on a larger scale. This would require optimization of reaction conditions to maximize yield and minimize costs. Techniques such as continuous flow chemistry and automated synthesis could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-Methoxy-4-(methylsulfanyl)-N-[8-(1-pyrrolidinylsulfonyl)dibenzo[B,D]furan-3-YL]benzamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.

    Substitution: Substitution reactions can replace one functional group with another, allowing for further functionalization.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions for these reactions typically involve specific solvents, temperatures, and catalysts to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce alcohols or amines. Substitution reactions could introduce various functional groups, such as halides or alkyl groups.

Scientific Research Applications

2-Methoxy-4-(methylsulfanyl)-N-[8-(1-pyrrolidinylsulfonyl)dibenzo[B,D]furan-3-YL]benzamide has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules, particularly in the development of organic electronic materials.

    Biology: This compound may serve as a probe or ligand in biochemical studies, helping to elucidate the functions of various biological targets.

    Industry: In the industrial sector, this compound could be used in the production of advanced materials, such as organic light-emitting diodes (OLEDs) and other electronic devices.

Mechanism of Action

The mechanism of action of 2-Methoxy-4-(methylsulfanyl)-N-[8-(1-pyrrolidinylsulfonyl)dibenzo[B,D]furan-3-YL]benzamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of their activity. The pathways involved may vary depending on the specific application, but common mechanisms include inhibition of enzyme activity, receptor antagonism, or activation of signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    Dibenzo[b,d]furan: A simpler analog that serves as a core structure for many derivatives.

    Dibenzo[b,d]thiophene: Similar in structure but contains a sulfur atom instead of an oxygen atom in the furan ring.

Uniqueness

2-Methoxy-4-(methylsulfanyl)-N-[8-(1-pyrrolidinylsulfonyl)dibenzo[B,D]furan-3-YL]benzamide is unique due to its specific functional groups and the combination of a dibenzo[b,d]furan core with a pyrrolidinylsulfonyl moiety. This unique structure imparts distinct chemical and physical properties, making it suitable for specialized applications in various fields.

Properties

Molecular Formula

C25H24N2O5S2

Molecular Weight

496.6 g/mol

IUPAC Name

2-methoxy-4-methylsulfanyl-N-(8-pyrrolidin-1-ylsulfonyldibenzofuran-3-yl)benzamide

InChI

InChI=1S/C25H24N2O5S2/c1-31-23-14-17(33-2)6-9-20(23)25(28)26-16-5-8-19-21-15-18(7-10-22(21)32-24(19)13-16)34(29,30)27-11-3-4-12-27/h5-10,13-15H,3-4,11-12H2,1-2H3,(H,26,28)

InChI Key

MQJNHTKURVFLLQ-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC(=C1)SC)C(=O)NC2=CC3=C(C=C2)C4=C(O3)C=CC(=C4)S(=O)(=O)N5CCCC5

Origin of Product

United States

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